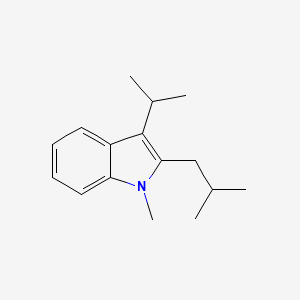
3,4-Dimethylnaphthalene-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylnaphthalene-1,2-dicarboxylic acid: is an organic compound belonging to the class of dicarboxylic acids It features a naphthalene ring substituted with two methyl groups at the 3 and 4 positions and two carboxylic acid groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylnaphthalene-1,2-dicarboxylic acid typically involves the following steps:
Naphthalene Derivatization: Starting with naphthalene, methylation is carried out to introduce methyl groups at the 3 and 4 positions. This can be achieved using Friedel-Crafts alkylation with methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation: The methylated naphthalene is then subjected to oxidation to introduce carboxylic acid groups at the 1 and 2 positions. This can be done using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dimethylnaphthalene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation Products: Quinones, carboxylated derivatives
Reduction Products: Alcohols
Substitution Products: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Chemistry: 3,4-Dimethylnaphthalene-1,2-dicarboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and materials.
Biology: In biological research, this compound can be used to study the effects of aromatic dicarboxylic acids on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals and therapeutic agents. Its structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its dicarboxylic acid groups make it suitable for polymerization reactions.
Mécanisme D'action
The mechanism of action of 3,4-Dimethylnaphthalene-1,2-dicarboxylic acid depends on its specific application. In general, the carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic ring can engage in π-π interactions, further affecting its behavior in various environments.
Comparaison Avec Des Composés Similaires
Naphthalene-1,2-dicarboxylic acid: Lacks the methyl groups at the 3 and 4 positions.
3,4-Dimethylnaphthalene: Lacks the carboxylic acid groups.
Phthalic acid: A simpler aromatic dicarboxylic acid with carboxylic groups at the 1 and 2 positions but without methyl groups.
Uniqueness: 3,4-Dimethylnaphthalene-1,2-dicarboxylic acid is unique due to the presence of both methyl groups and carboxylic acid groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry.
Propriétés
Numéro CAS |
112124-71-7 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
3,4-dimethylnaphthalene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C14H12O4/c1-7-8(2)11(13(15)16)12(14(17)18)10-6-4-3-5-9(7)10/h3-6H,1-2H3,(H,15,16)(H,17,18) |
Clé InChI |
WTDBQJMMOXGIQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C2=CC=CC=C12)C(=O)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyano-2-[(hexadecyloxy)imino]acetamide](/img/structure/B14306882.png)
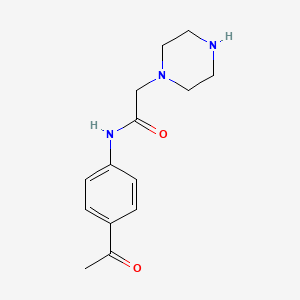
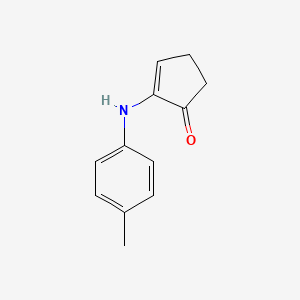
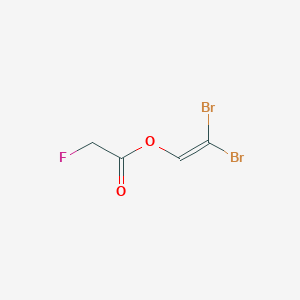
![(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol](/img/structure/B14306901.png)
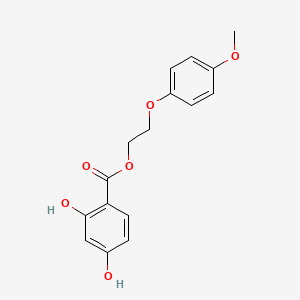
![Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-](/img/structure/B14306916.png)
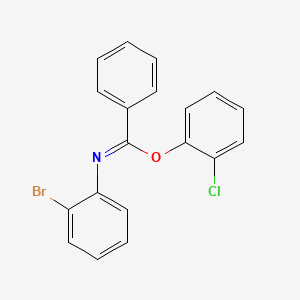
![Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid](/img/structure/B14306925.png)
![2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane](/img/structure/B14306934.png)

